molecular formula C22H27ClN2O2 B4058442 N-(3-chloro-4-methylphenyl)-3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinecarboxamide

N-(3-chloro-4-methylphenyl)-3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinecarboxamide

Cat. No.: B4058442
M. Wt: 386.9 g/mol
InChI Key: CLHQESFBWVVXBA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H27ClN2O2 and its molecular weight is 386.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1761058 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence and Environmental Impact

Parabens, including substances structurally related to N-(3-chloro-4-methylphenyl)-3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinecarboxamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Parabens are used as preservatives in various consumer products and can act as weak endocrine disruptors. They have been detected at low concentrations in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. The presence of parabens in the environment raises concerns regarding their biodegradability and the potential formation of halogenated by-products, which may be more stable and persistent than the parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Analytical Methods

Antioxidants play a crucial role in various fields, including food engineering and pharmaceuticals. A review of analytical methods used in determining antioxidant activity highlights the importance of these compounds in scientific research. The paper discusses different tests based on the transfer of a hydrogen atom and one electron, providing a critical evaluation of their applicability, advantages, and disadvantages. This research underscores the significance of antioxidants in health and their potential therapeutic applications (Munteanu & Apetrei, 2021).

Degradation of Pharmaceuticals

The degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) is another area of focus. AOPs have been used to address the accumulation of recalcitrant compounds in the environment, generating various by-products and elucidating degradation pathways. This research emphasizes the importance of understanding the most reactive sites in molecules for effective degradation and the need for further studies to enhance the degradation of pollutants through AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-16-6-3-4-7-18(16)13-22(15-26)10-5-11-25(14-22)21(27)24-19-9-8-17(2)20(23)12-19/h3-4,6-9,12,26H,5,10-11,13-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHQESFBWVVXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)(CC3=CC=CC=C3C)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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